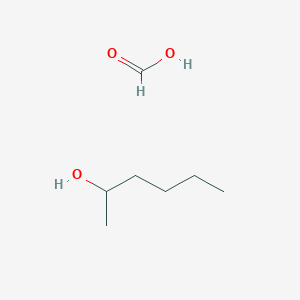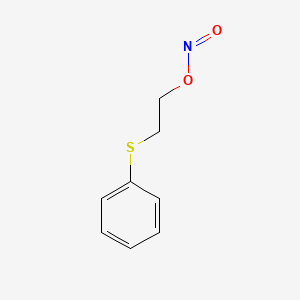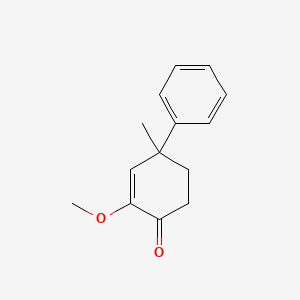![molecular formula C33H28O6 B14311908 Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate CAS No. 114626-81-2](/img/structure/B14311908.png)
Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate is a chemical compound known for its unique structure and properties It consists of two biphenyl groups attached to a central dimethylpropanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate typically involves the reaction of biphenyl derivatives with dimethylpropanedioate under specific conditions. One common method involves the use of acid-catalyzed transformations of bis[4-(1-hydroxyethyl)phenyl]alkanes . The reaction conditions often require the presence of strong acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. The use of advanced catalytic processes and optimized reaction conditions can enhance the efficiency of the production process. The specific details of industrial production methods may vary depending on the desired application and scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The biphenyl groups can participate in electrophilic substitution reactions, similar to benzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for catalysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized biphenyl derivatives, while substitution reactions can result in various substituted biphenyl compounds.
Applications De Recherche Scientifique
Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate involves its interaction with specific molecular targets and pathways. The biphenyl groups can participate in various interactions, including π-π stacking and hydrogen bonding, which can influence the compound’s biological and chemical activities . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2-((1,1’-biphenyl)-4-yloxy)ethyl)piperazine: A compound with similar biphenyl groups but different central moiety.
N-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-4-chlorobenzamide: Another biphenyl derivative with distinct functional groups.
Uniqueness
Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate is unique due to its specific combination of biphenyl groups and dimethylpropanedioate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
114626-81-2 |
|---|---|
Formule moléculaire |
C33H28O6 |
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
bis[2-oxo-2-(4-phenylphenyl)ethyl] 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C33H28O6/c1-33(2,31(36)38-21-29(34)27-17-13-25(14-18-27)23-9-5-3-6-10-23)32(37)39-22-30(35)28-19-15-26(16-20-28)24-11-7-4-8-12-24/h3-20H,21-22H2,1-2H3 |
Clé InChI |
OLIPDHQZGXIUNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)

![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)

![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)


![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)

![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)
![1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol](/img/structure/B14311892.png)


